molecular formula C19H16F4N2O4 B2422312 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide CAS No. 2034529-04-7

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Katalognummer: B2422312
CAS-Nummer: 2034529-04-7
Molekulargewicht: 412.341
InChI-Schlüssel: SXFDHMHBGCZYDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is an organic compound of considerable interest in the fields of chemistry and pharmacology. Characterized by its unique structure featuring both fluoro and trifluoromethoxy groups, this compound exhibits distinct physicochemical properties that render it significant for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

  • Formation of the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one Core

    • Begin with the condensation of appropriate aniline derivatives with chloroacetyl chloride to form the oxazepine ring.

    • Fluorination at the desired position on the benzofused oxazepine using suitable fluorinating agents.

  • Ethylation

    • Introduction of the ethyl group to the oxazepine nitrogen using ethyl iodide or similar reagents under basic conditions.

  • Attachment of the Trifluoromethoxybenzamide Moiety

    • The synthesis is completed by reacting the intermediate with 3-(trifluoromethoxy)benzoic acid through an amide coupling reaction, often facilitated by carbodiimide or similar activating agents.

Industrial Production Methods

For industrial-scale production, streamlined protocols involving catalytic and continuous-flow methods can be employed to enhance efficiency and yield. Process optimization may include the use of automated systems for precise control of reaction parameters and to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at its nitrogen or oxygen functionalities using agents such as m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reduction, typically at the fluoro group, can be achieved using hydride donors like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitutions, particularly at the trifluoromethoxy group, with strong nucleophiles under basic conditions.

Common Reagents and Conditions

  • Oxidation: : MCPBA, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Sodium ethoxide, potassium tert-butoxide.

Major Products

  • Oxidation: : Fluorinated phenol derivatives.

  • Reduction: : De-fluorinated amine derivatives.

  • Substitution: : Variously substituted amides depending on nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural characteristics have shown significant activity against various cancer cell lines. One study reported that derivatives of benzo[f][1,4]oxazepin exhibited percent growth inhibitions (PGIs) exceeding 85% against several cancer types including OVCAR-8 and SNB-19 . The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Anticancer Activity

  • Compound Tested : N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide
  • Cell Lines : OVCAR-8, SNB-19
  • Results : Significant growth inhibition observed (PGI > 85%).

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar oxazepin derivatives can exhibit activity against both bacterial and fungal strains. For example, some derivatives have shown effective inhibition against Mycobacterium smegmatis and Candida albicans .

Case Study: Antimicrobial Activity

  • Compound Tested : this compound
  • Microorganisms Tested : Mycobacterium smegmatis, Pseudomonas aeruginosa
  • Results : Notable antimicrobial activity with minimum inhibitory concentration (MIC) values indicating potential as an antituberculosis agent.

Drug Design and Development

The unique structural features of this compound make it a valuable candidate for drug design. Researchers are exploring modifications to enhance its efficacy and selectivity for specific biological targets. The trifluoromethoxy group is particularly noteworthy for its ability to influence pharmacokinetic properties such as solubility and metabolic stability.

Potential Modifications for Enhanced Activity

  • Alteration of the trifluoromethoxy group to study effects on bioavailability.
  • Synthesis of analogs to evaluate structure–activity relationships (SAR).

Wirkmechanismus

The mechanism of action for compounds derived from N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide often involves interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, and ion channels in the central nervous system.

  • Pathways: : Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of receptor binding dynamics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(3-Oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methoxybenzamide

  • N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzothiazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide

Comparison

Compared to similar compounds, N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide stands out due to its distinctive combination of fluoro and trifluoromethoxy groups, which confer unique steric and electronic properties, enhancing its suitability for specific biological and chemical applications.

Feel like a chemist yet? What would you like to dive into next?

Biologische Aktivität

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(trifluoromethoxy)benzamide is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications.

Structural Overview

The compound features a benzo[f][1,4]oxazepine core fused with a trifluoromethoxy group and an ethyl side chain. The presence of fluorine atoms may enhance its binding affinity to biological targets due to their electron-withdrawing properties.

Property Value
Common NameThis compound
CAS Number2034529-04-7
Molecular FormulaC19H16F4N2O4
Molecular Weight412.3 g/mol

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on related oxazepine derivatives have shown effectiveness against breast, colon, and lung cancer cell lines, suggesting that the compound may also possess similar properties through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its effects is likely through interactions with specific molecular targets such as enzymes or receptors. The oxazepine ring can engage with hydrophobic pockets within target sites while the trifluoromethoxy group potentially enhances selectivity and potency .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of fluorinated oxazepine derivatives against cancer cell lines. The highest activity was noted in compounds with similar structural motifs to the subject compound, indicating potential efficacy in targeting malignancies .
  • Kinase Inhibition :
    • Compounds containing the oxazepine framework have been reported to selectively inhibit kinases such as RIP1 (Receptor Interacting Protein 1). This inhibition is crucial for mediating cellular responses to necroptosis and inflammation .

In Vivo Studies

Preliminary in vivo studies on related compounds have shown promising pharmacokinetic profiles, including good oral bioavailability and acceptable plasma half-lives. For instance, a derivative exhibited an AUC (Area Under Curve) of 2.2 µg·h/mL and a half-life of 2.9 hours in rat models . These findings suggest that further optimization of this compound could yield effective therapeutic agents.

Eigenschaften

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O4/c20-14-4-5-16-13(8-14)10-25(17(26)11-28-16)7-6-24-18(27)12-2-1-3-15(9-12)29-19(21,22)23/h1-5,8-9H,6-7,10-11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFDHMHBGCZYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.